1(2H)-Isoquinolinone, 4-bromo-7-methyl- is a chemical compound belonging to the isoquinolinone family, characterized by the presence of a bromine atom at the fourth position and a methyl group at the seventh position of the isoquinolinone structure. Its molecular formula is with a molecular weight of approximately 226.07 g/mol. The compound exhibits a density of about 1.6 g/cm³ and has a boiling point around 438.4 °C at 760 mmHg .
The structural formula can be represented as follows:
This compound has shown significant biological activities, including potential anticancer properties. It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism in the liver . Additionally, it has been studied for its effects on various biological pathways, indicating its potential as a therapeutic agent in medicinal chemistry .
The synthesis of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- typically involves several steps:
Various synthetic routes have been documented in patents and scientific literature, highlighting different methodologies tailored to optimize yield and purity .
The applications of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- span across several fields:
Interaction studies involving this compound have focused on its binding affinity with various biological targets. Notably, it has been investigated for its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions helps in predicting its pharmacokinetics and potential drug-drug interactions .
Several compounds share structural similarities with 1(2H)-Isoquinolinone, 4-bromo-7-methyl-. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 724422-42-8 | 0.95 |
| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 1109230-25-2 | 0.93 |
| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.92 |
| 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione | 21724-96-9 | 0.92 |
| 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | 943751-93-7 | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in their biological activities and applications. The uniqueness of 1(2H)-Isoquinolinone, 4-bromo-7-methyl-, lies in its specific substitution pattern that influences its pharmacological properties .